ERCC6 vs. ERCC8 (CSA) in Cockayne Syndrome Prevalence: A 4.0x Higher Mutation Frequency Defines CS-B Disease Burden
In Cockayne Syndrome (CS) patient cohorts, ERCC6/CSB mutations are the primary cause, occurring in approximately 80% of cases. This is compared to the remaining 20% of cases attributed to mutations in ERCC8/CSA and other less common genes. This 4:1 prevalence ratio demonstrates that ERCC6 is the dominant disease locus for CS-B, making it the most critical protein for modeling the disease [1][2].
| Evidence Dimension | Prevalence in Cockayne Syndrome Cases |
|---|---|
| Target Compound Data | Approximately 80% of CS cases |
| Comparator Or Baseline | ERCC8 (CSA) and other genes account for approximately 20% of CS cases |
| Quantified Difference | 4.0x higher prevalence for ERCC6 mutations vs. ERCC8 mutations in CS patient populations |
| Conditions | Meta-analysis of clinical genetic screening data from CS patient cohorts |
Why This Matters
This large differential in disease burden quantifies that ERCC6 is the most prevalent and therefore most relevant target for the vast majority of Cockayne Syndrome research and therapeutic development.
- [1] Frontiers in Genetics. (2022). Statistical Approach of the Role of the Conserved CSB-PiggyBac Transposase Fusion Protein (CSB-PGBD3) in Genotype-Phenotype Correlation in Cockayne Syndrome Type B. View Source
- [2] Nucleic Acids Research. (2019). Structural basis of ubiquitin recognition by the winged-helix domain of Cockayne syndrome group B protein. 47(7): 3784–3794. View Source
